Encenicline Hydrochloride

Description

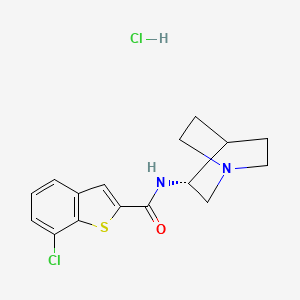

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2OS.ClH/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19;/h1-3,8,10,13H,4-7,9H2,(H,18,20);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJYTJGIDVTCFF-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673090 | |

| Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550999-74-1 | |

| Record name | Encenicline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550999741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENCENICLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYV1YE9W06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Encenicline Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Encenicline (B607309) hydrochloride (formerly known as EVP-6124 and MT-4666) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) that was investigated for the treatment of cognitive impairment associated with schizophrenia and Alzheimer's disease.[1][2] Developed originally by Bayer Healthcare and later by FORUM Pharmaceuticals, encenicline showed initial promise in Phase 2 clinical trials by demonstrating pro-cognitive effects.[1][3][4] However, its development was ultimately halted during Phase 3 trials due to the emergence of serious gastrointestinal adverse events in the Alzheimer's disease study and failure to meet primary endpoints in the schizophrenia trials.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Encenicline Hydrochloride.

Discovery and Rationale

The cholinergic system is a critical component of cognitive function, and its decline is a well-established hallmark of Alzheimer's disease.[1] Existing treatments, such as acetylcholinesterase inhibitors, aim to increase the levels of acetylcholine in the brain.[1] Encenicline was developed based on the rationale that selectively targeting the α7 nicotinic acetylcholine receptor could enhance cognitive function with fewer side effects compared to broader-acting cholinergic agents.[1] The α7-nAChR is highly expressed in brain regions crucial for learning and memory, such as the hippocampus and cortex.[5] Encenicline was designed as a partial agonist to potentiate the receptor's response to the endogenous ligand, acetylcholine, thereby amplifying cholinergic signaling and improving cognitive processes.[1][5]

Synthesis of this compound

The chemical name for Encenicline is (R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide.[1] The synthesis of this compound has been described in various patents and publications.[6][7][8] A novel, scalable, one-pot procedure has been developed for its preparation, yielding the monohydrate crystalline Form I directly from the reaction mixture.[8]

Experimental Protocol: Imidazole-Mediated One-Pot Synthesis

This protocol is a representative procedure based on published literature.[8]

Materials:

-

7-chloro-benzo[b]thiophene-2-carboxylic acid

-

(R)-3-aminoquinuclidine dihydrochloride (B599025)

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)

-

Water

Procedure:

-

Activation: In a reaction vessel under an inert atmosphere (e.g., nitrogen), suspend 7-chloro-benzo[b]thiophene-2-carboxylic acid in anhydrous acetonitrile.

-

Add 1,1'-carbonyldiimidazole (CDI) portion-wise to the suspension at room temperature. Stir the mixture until the formation of the acylimidazolide is complete, which can be monitored by techniques such as HPLC.

-

Amidation: In a separate vessel, dissolve (R)-3-aminoquinuclidine dihydrochloride and imidazole in a minimal amount of water and add it to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature until the amidation is complete. Monitor the reaction progress by HPLC.

-

Crystallization: Upon completion of the reaction, add a solution of hydrochloric acid to the reaction mixture to precipitate this compound monohydrate (Form I).

-

The crystalline product can be collected by filtration, washed with a suitable solvent (e.g., cold acetonitrile), and dried under vacuum.

Logical Relationship for Synthesis

Mechanism of Action and Signaling Pathway

Encenicline acts as a selective partial agonist at the α7 nicotinic acetylcholine receptor.[1] This receptor is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca2+, into the neuron.[9][10] The resulting increase in intracellular calcium triggers a cascade of downstream signaling events that are believed to underlie the pro-cognitive effects of Encenicline.

Activation of the α7-nAChR has been shown to modulate several key signaling pathways:

-

cAMP-PKA Pathway: Activation of α7-nAChRs can lead to an increase in intracellular cAMP levels through the activation of adenylyl cyclase 1 (AC1). This, in turn, activates protein kinase A (PKA), which can phosphorylate various downstream targets, including synapsin, to enhance neurotransmitter release.[11]

-

JAK2/STAT3 Pathway: The α7-nAChR can also activate the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, which is implicated in anti-inflammatory and anti-apoptotic effects.[9][10]

-

PI3K/Akt Pathway: Neuroprotective effects of α7-nAChR activation have been linked to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[9]

-

ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is another downstream target that can be modulated by α7-nAChR activation.[10]

Signaling Pathway of Encenicline via α7-nAChR Activation

Preclinical and Clinical Data

Encenicline demonstrated promising results in preclinical and early-phase clinical trials.

Table 1: Summary of Preclinical Data

| Parameter | Result | Reference |

| Receptor Binding | ||

| α7-nAChR Ki | 4.33 - 9.98 nM | [12] |

| In Vivo Efficacy | ||

| Object Recognition Task (Rats) | Improved memory performance | [1] |

| Scopolamine-induced memory impairment (Rats) | Restored memory function | [12] |

| Pharmacokinetics (Rats) | ||

| Brain Penetration | Good brain penetration observed | [13] |

Table 2: Summary of Phase 2 Clinical Trial Data in Schizophrenia

| Endpoint | Dose | Result vs. Placebo | p-value | Reference |

| Primary Endpoint | ||||

| CogState Overall Cognition Index (OCI) | 0.27 mg/day | Statistically significant improvement | 0.034 | [12][14] |

| Secondary Endpoints | ||||

| Schizophrenia Cognition Rating Scale (SCoRS) Total Score | 0.9 mg/day | Statistically significant improvement | 0.011 | [12][14] |

| PANSS Negative Subscale | 0.9 mg/day | Statistically significant decrease | 0.028 | [3][12][14] |

| PANSS Cognition Impairment Domain | 0.9 mg/day | Statistically significant improvement | 0.0098 | [12][14] |

Table 3: Summary of Phase 2 Clinical Trial Data in Alzheimer's Disease

| Endpoint | Dose | Result vs. Placebo | p-value | Reference |

| Primary Endpoint | ||||

| ADAS-Cog-13 | 1.8 mg/day | Statistically significant improvement | <0.05 | [5] |

| Safety and Tolerability | ||||

| Treatment-Emergent Adverse Events (TEAEs) | 0.27 mg/day | 42.3% | N/A | [5] |

| 0.9 mg/day | 48.5% | N/A | [5] | |

| 1.8 mg/day | 53.0% | N/A | [5] | |

| Placebo | 40.4% | N/A | [5] |

Key Experimental Protocols

Experimental Protocol: α7 Nicotinic Acetylcholine Receptor Binding Assay

This protocol is a representative competitive binding assay.

Materials:

-

Membrane homogenates from cells expressing human α7-nAChR

-

Radioligand (e.g., [³H]-MLA or [¹²⁵I]-α-bungarotoxin)

-

This compound (as competitor)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Scintillation fluid and counter (for radioligand detection)

Procedure:

-

Assay Setup: In a microtiter plate, add a fixed amount of membrane homogenate to each well.

-

Add increasing concentrations of unlabeled this compound to the wells.

-

Add a fixed concentration of the radioligand to each well.

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a set period to allow for binding equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Encenicline concentration. Fit the data to a one-site competition model to determine the Ki value.

Experimental Workflow: Receptor Binding Assay

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is a representative method to measure the effect of Encenicline on α7-nAChR currents.

Materials:

-

Cells expressing human α7-nAChR (e.g., Xenopus oocytes or mammalian cell lines)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Internal pipette solution (e.g., containing KCl, MgCl₂, HEPES, EGTA)

-

External bath solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, Glucose)

-

This compound solution

-

Acetylcholine solution

Procedure:

-

Cell Preparation: Plate the cells on coverslips suitable for microscopy and electrophysiological recording.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording: Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Approach a cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

Drug Application: Apply acetylcholine to the cell to elicit an inward current mediated by α7-nAChR.

-

Co-apply Encenicline with acetylcholine to determine its effect on the acetylcholine-evoked current. Test various concentrations of Encenicline to generate a dose-response curve.

-

Data Analysis: Measure the peak amplitude of the inward currents. Plot the normalized current response against the Encenicline concentration to determine the EC₅₀ and the degree of partial agonism.

Conclusion

This compound was a promising therapeutic candidate for cognitive impairment in schizophrenia and Alzheimer's disease, with a well-defined mechanism of action as a selective partial agonist of the α7-nAChR. While it showed significant pro-cognitive effects in Phase 2 clinical trials, its development was ultimately unsuccessful due to safety concerns and lack of efficacy in Phase 3. The story of Encenicline highlights the challenges in translating promising early-phase results into late-stage clinical success, particularly in the complex field of central nervous system disorders. Nevertheless, the research and development of Encenicline have contributed valuable insights into the role of the α7-nAChR in cognition and the therapeutic potential of targeting this receptor.

References

- 1. alzforum.org [alzforum.org]

- 2. trial.medpath.com [trial.medpath.com]

- 3. FORUM Pharma Announces Publication Of Encenicline Phase II Clinical Trial Results For Cognitive Impairment In Schizophrenia - BioSpace [biospace.com]

- 4. Safety and clinical effects of EVP-6124 in subjects with Alzheimer's disease currently or previously receiving an acetylcholinesterase inhibitor medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neurology.org [neurology.org]

- 6. WO2018011611A1 - Salts for the production of pharmaceutical preparations - Google Patents [patents.google.com]

- 7. EP3153513A1 - Crystalline this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The alpha7 nicotinic acetylcholine receptor as a pharmacological target for inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Activation of α7 nicotinic acetylcholine receptor by nicotine selectively up-regulates cyclooxygenase-2 and prostaglandin E2 in rat microglial cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Encenicline Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Encenicline Hydrochloride (formerly EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) that has been investigated for its potential therapeutic effects on cognitive impairment associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key experimental assays are provided, along with visualizations of its mechanism of action and experimental workflows to support further research and development.

Chemical Identity and Structure

This compound is the hydrochloride salt of Encenicline. Its chemical structure is characterized by a benzothiophene (B83047) core linked to a quinuclidine (B89598) moiety.

| Identifier | Value |

| IUPAC Name | N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide;hydrochloride[1][2] |

| CAS Number | 550999-74-1[1][3] |

| Molecular Formula | C₁₆H₁₈Cl₂N₂OS[1][4] |

| Molecular Weight | 357.3 g/mol [1] |

| Canonical SMILES | C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl |

| InChI Key | OIJYTJGIDVTCFF-ZOWNYOTGSA-N |

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Physical State | Solid, white to off-white powder | [5] |

| Solubility | Insoluble in water. Soluble in DMSO (71 mg/mL) and Ethanol (35 mg/mL). | [3] |

| logP (predicted) | 3.33 | DrugBank |

| pKa (strongest basic, predicted) | 7.28 | DrugBank |

| Polar Surface Area (predicted) | 32.34 Ų | DrugBank |

Pharmacology

Mechanism of Action

Encenicline is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel highly expressed in brain regions associated with cognition, such as the hippocampus and prefrontal cortex. As a partial agonist, Encenicline binds to the α7 nAChR and elicits a conformational change that opens the ion channel, allowing the influx of cations, primarily Ca²⁺. However, the maximal response induced by Encenicline is lower than that of the endogenous full agonist, acetylcholine. This partial agonism may contribute to its favorable tolerability profile by avoiding overstimulation of the receptor.

The influx of Ca²⁺ through the α7 nAChR activates various downstream signaling cascades, leading to the modulation of neurotransmitter release and synaptic plasticity. One key pathway involves the activation of calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinase (ERK), which are crucial for long-term potentiation (LTP), a cellular correlate of learning and memory. Furthermore, activation of α7 nAChRs can lead to the release of other neurotransmitters, including glutamate (B1630785) and GABA, thereby influencing the overall excitability of neuronal circuits.

Caption: Signaling pathway of Encenicline at the α7 nAChR.

Pharmacodynamics

Encenicline exhibits high affinity and selectivity for the α7 nAChR. In vitro studies have demonstrated its ability to displace radioligands specifically binding to this receptor subtype. Functional assays have confirmed its partial agonist activity, showing a dose-dependent increase in intracellular calcium levels in cells expressing the α7 nAChR.

Pharmacokinetics

Pharmacokinetic studies in humans have shown that Encenicline is orally bioavailable.

Key Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of Encenicline for the α7 nAChR.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human α7 nAChR.

-

Radioligand: A radiolabeled antagonist with high affinity for the α7 nAChR, such as [³H]-methyllycaconitine ([³H]-MLA), is used.

-

Assay Conditions: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Encenicline in a suitable buffer.

-

Incubation: The reaction is allowed to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of Encenicline that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

Electrophysiological Patch-Clamp Assay

This technique is employed to measure the functional activity of Encenicline as a partial agonist at the α7 nAChR by directly recording the ion channel currents.

Methodology:

-

Cell Culture: Cells expressing the human α7 nAChR (e.g., HEK293 or CHO cells) are cultured on glass coverslips.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Solution Application: Encenicline is applied to the cells at various concentrations using a rapid solution exchange system.

-

Current Measurement: The inward currents elicited by the application of Encenicline are recorded.

-

Data Analysis: The peak current amplitude is measured for each concentration of Encenicline. A dose-response curve is constructed, and the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximal efficacy relative to a full agonist are determined.

Caption: Workflow for Patch-Clamp Electrophysiology.

In Vivo Cognitive Enhancement Studies (Novel Object Recognition Test)

The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess the effects of compounds on learning and memory in rodents.

Methodology:

-

Habituation: Animals (typically rats or mice) are habituated to the testing arena in the absence of any objects.

-

Training (Familiarization) Phase: Each animal is placed in the arena containing two identical objects and allowed to explore them for a defined period.

-

Inter-trial Interval: After a specific delay, during which the compound or vehicle is administered, the animal is returned to the arena.

-

Testing Phase: The arena now contains one of the familiar objects from the training phase and one novel object. The time the animal spends exploring each object is recorded.

-

Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index in the Encenicline-treated group compared to the vehicle group indicates improved recognition memory.

Caption: Workflow for the Novel Object Recognition Test.

Conclusion

This compound is a potent and selective partial agonist of the α7 nAChR with a well-characterized chemical structure and pharmacological profile. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate its properties and potential therapeutic applications. The visualization of its signaling pathway and experimental workflows offers a clear framework for understanding its mechanism of action and for designing future studies. Further research into the downstream signaling cascades and the long-term effects of Encenicline will be crucial in fully elucidating its therapeutic potential.

References

- 1. Pharmacodynamics, pharmacokinetics, safety, and tolerability of encenicline, a selective α7 nicotinic receptor partial agonist, in single ascending-dose and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 32.2 TWO GLOBAL PHASE III TRIALS OF ENCENICLINE FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]

Encenicline Hydrochloride: A Technical Guide for Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Encenicline (B607309) hydrochloride (formerly EVP-6124) is a selective partial agonist of the α-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) that was investigated for its potential to treat cognitive impairment associated with schizophrenia and Alzheimer's disease.[1][2] As a modulator of a key receptor in the cholinergic system implicated in cognitive processes, encenicline garnered significant interest.[1][2] Preclinical studies demonstrated its ability to penetrate the blood-brain barrier and improve memory performance in animal models.[1] Subsequent clinical trials in both schizophrenia and Alzheimer's disease showed initial promising results in improving cognitive function.[3][4] However, the development of encenicline was ultimately discontinued (B1498344) due to the failure to meet primary endpoints in pivotal Phase III trials for schizophrenia and the emergence of serious gastrointestinal side effects in Alzheimer's disease trials.[5] This guide provides a comprehensive technical overview of encenicline, summarizing its pharmacological profile, key experimental data, and the methodologies employed in its evaluation.

Mechanism of Action

Encenicline acts as a selective partial agonist at the α7-nAChR.[1][2] The α7-nAChR is a ligand-gated ion channel highly expressed in brain regions crucial for learning and memory, such as the hippocampus and cortex.[6] Upon binding, encenicline modulates the receptor's activity, leading to an influx of calcium ions. This calcium influx triggers a cascade of downstream signaling events implicated in synaptic plasticity and cognitive function.[7][8]

Key signaling pathways activated by α7-nAChR stimulation include the MAPK/ERK and PI3K/Akt pathways, which in turn lead to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein).[6] Phosphorylated CREB plays a critical role in the expression of genes involved in long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1][6]

Quantitative Data

Receptor Binding Affinity

| Compound | Receptor | Assay Type | Ki (nM) | Reference |

| Encenicline | Human α7-nAChR | In vitro homogenate binding assay with ³H-NS14492 | 0.194 | [9][10] |

Preclinical Pharmacokinetics (Rats, Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Brain:Plasma Ratio (at Tmax) | Reference |

| 0.3 | ~15 | 1-4 | Not Reported | ~2 | [11] |

Clinical Pharmacokinetics (Healthy Volunteers, Single Oral Dose)

| Dose (mg) | Cmax (ng/mL) [mean range] | AUC0-∞ (ng·h/mL) [mean range] | T1/2 (h) | Reference |

| 1 | 0.59 | 45.6 | 50-65 | [11][12] |

| 3.5 | Not Reported | Not Reported | 50-65 | [12] |

| 7 | Not Reported | Not Reported | 50-65 | [12] |

| 20 | Not Reported | Not Reported | 50-65 | [12] |

| 60 | Not Reported | Not Reported | 50-65 | [12] |

| 180 | 100 | 8890 | 50-65 | [12][13] |

Clinical Efficacy in Schizophrenia (Phase II Study)

A 12-week, randomized, double-blind, placebo-controlled study in 317 patients with schizophrenia on stable atypical antipsychotics.[3][14]

| Endpoint | Encenicline 0.27 mg vs. Placebo | Encenicline 0.9 mg vs. Placebo | Reference |

| Primary: CogState Overall Cognition Index (OCI) | LS Mean Difference: 0.117 (p=0.034, Cohen's d=0.257) | LS Mean Difference: 0.042 (p=0.255, Cohen's d=0.093) | [14] |

| Secondary: Schizophrenia Cognition Rating Scale (SCoRS) Total Score | Not Significant (p=0.970, Cohen's d=0.01) | Significant Improvement (p=0.011, Effect Size=0.36) | [3] |

| Secondary: PANSS Negative Subscale | Not Significant | Significant Improvement (p=0.028, Cohen's d=0.33) | |

| Secondary: PANSS Cognition Impairment Domain | Not Significant (p=0.186, Cohen's d=0.19) | Significant Improvement (p=0.0098, Cohen's d=0.40) | [15] |

Clinical Efficacy in Alzheimer's Disease (Phase II Study)

A 24-week, randomized, double-blind, placebo-controlled study in 409 patients with mild to moderate Alzheimer's disease on stable acetylcholinesterase inhibitor therapy.[5]

| Dose | Primary Outcome (ADAS-Cog) | Secondary Outcomes | Reference |

| 0.3 mg/day | Met primary endpoint (dose-dependent improvement) | Dose-dependent improvements in attention, verbal and language fluency, and executive function. | [5] |

| 1 mg/day | Met primary endpoint (dose-dependent improvement) | Dose-dependent improvements in attention, verbal and language fluency, and executive function. | [5] |

| 2 mg/day | Met primary endpoint (dose-dependent improvement) | Dose-dependent improvements in attention, verbal and language fluency, and executive function. | [5] |

Experimental Protocols

Preclinical: Novel Object Recognition (NOR) Task in Rats

The NOR task is a widely used behavioral assay to assess learning and memory in rodents. The protocol generally involves the following steps:

-

Habituation: Rats are individually placed in an open-field arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days to acclimate to the environment.

-

Training/Sample Phase: On the test day, two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration (e.g., 3-5 minutes).

-

Retention Interval: The rat is returned to its home cage for a defined period, which can range from minutes to 24 hours or longer, to assess short-term or long-term memory, respectively.

-

Testing/Choice Phase: The rat is returned to the arena, where one of the original objects is replaced with a novel object. The time spent exploring each object is recorded for a set duration (e.g., 3-5 minutes).

-

Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the rat remembers the familiar object and preferentially explores the novel one.

For studies involving pharmacological agents like scopolamine (B1681570) (to induce a cognitive deficit) and a test compound like encenicline, the drugs are administered at specific time points before the training or testing phase.

Clinical: Cognitive Assessment Batteries

The MCCB is a standardized set of 10 tests designed to assess cognitive function in individuals with schizophrenia across seven key domains.[16][17] The battery takes approximately 60-90 minutes to administer.[16][18]

-

Speed of Processing:

-

Brief Assessment of Cognition in Schizophrenia (BACS): Symbol Coding

-

Category Fluency: Animal Naming

-

Trail Making Test: Part A

-

-

Attention/Vigilance:

-

Continuous Performance Test - Identical Pairs (CPT-IP)

-

-

Working Memory:

-

Wechsler Memory Scale (WMS-III): Spatial Span

-

Letter-Number Span

-

-

Verbal Learning:

-

Hopkins Verbal Learning Test - Revised (HVLT-R)

-

-

Visual Learning:

-

Brief Visuospatial Memory Test - Revised (BVMT-R)

-

-

Reasoning and Problem Solving:

-

Neuropsychological Assessment Battery (NAB): Mazes

-

-

Social Cognition:

-

Mayer-Salovey-Caruso Emotional Intelligence Test (MSCEIT): Managing Emotions

-

The CogState battery is a computer-based assessment of cognition that is designed for repeated measures and has been used in clinical trials for schizophrenia and Alzheimer's disease.[8][19] It includes a series of card-based tasks that assess various cognitive domains.[20] The Cogstate Schizophrenia Battery (CSB) was developed to meet the same consensus requirements as the MCCB but with a reduced administration time.[8][19]

Conclusion

Encenicline hydrochloride represented a targeted approach to cognitive enhancement by modulating the α7-nAChR. While it showed promise in early-phase clinical trials, its development was halted. The data and methodologies presented in this guide offer valuable insights for researchers in the field of cognitive neuroscience and drug development. The challenges encountered during the clinical development of encenicline, particularly regarding efficacy in late-stage trials and adverse event profiles, underscore the complexities of translating preclinical findings to clinical success in the pursuit of cognitive enhancers. Future research in this area may benefit from a deeper understanding of the nuanced roles of α7-nAChR signaling in different patient populations and the development of more refined patient selection and outcome measurement strategies.

References

- 1. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety and clinical effects of EVP-6124 in subjects with Alzheimer's disease currently or previously receiving an acetylcholinesterase inhibitor medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alzforum.org [alzforum.org]

- 6. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 9. Frontiers | Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]

- 10. Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Activation of α7 nicotinic acetylcholine receptors protects potentiated synapses from depotentiation during theta pattern stimulation in the hippocampal CA1 region of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scienceopen.com [scienceopen.com]

- 16. edgeclinicalsolutions.org [edgeclinicalsolutions.org]

- 17. MATRICS Consensus Cognitive Battery | RehabMeasures Database [sralab.org]

- 18. Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery [parinc.com]

- 19. cogstate.com [cogstate.com]

- 20. cogstate.com [cogstate.com]

Preclinical Profile of Encenicline Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Encenicline Hydrochloride (formerly EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) that was investigated for the treatment of cognitive impairment in Alzheimer's disease and schizophrenia. This technical guide provides a comprehensive overview of the preclinical studies that defined its pharmacological, pharmacokinetic, and efficacy profile. The data herein is intended to serve as a detailed resource for researchers and drug development professionals interested in the preclinical science of α7 nAChR modulation.

Pharmacological Profile

Encenicline is a potent and selective ligand for the α7 nAChR, demonstrating high affinity in radioligand binding assays and functional activity as a partial agonist.

Receptor Binding Affinity

Encenicline's affinity for the α7 nAChR has been characterized using various radioligands, demonstrating high potency. Its selectivity has been established through comparative binding studies against other relevant receptors.

| Target | Radioligand | Preparation | Ki (nM) | Reference |

| α7 nAChR | [³H]-MLA | Rat brain homogenate | 9.98 | [1][2] |

| α7 nAChR | [¹²⁵I]-α-bungarotoxin | Not specified | 4.33 | [1][2] |

| 5-HT₃ Receptor | Not specified | Not specified | IC₅₀ = 10 nM | [3] |

| 5-HT₂B Receptor | [³H]-mesulergine | CHO cells expressing human 5-HT₂B | 14 | [1][2] |

Functional Activity

As a partial agonist, Encenicline elicits a response upon binding to the α7 nAChR, but to a lesser degree than a full agonist. This property is thought to contribute to its favorable tolerability profile by avoiding excessive receptor activation and desensitization.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Electrophysiology | Xenopus oocytes expressing human α7 nAChR | EC₅₀ | 0.6 µmol/L | [4] |

| Electrophysiology | Xenopus oocytes expressing human α7 nAChR | Emax | 25% | [4] |

| Electrophysiology | Xenopus oocytes expressing mouse α7 nAChR | EC₅₀ | 1.3 µmol/L | [4] |

| Electrophysiology | Xenopus oocytes expressing mouse α7 nAChR | Emax | 36% | [4] |

| Antagonist Activity (5-HT₂B) | Rat gastric fundus assay | IC₅₀ | 16 µM | [1][2] |

Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for the α7 nAChR.

Methodology:

-

Tissue Preparation: Whole rat brains are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer.

-

Radioligand Displacement: A constant concentration of a specific α7 nAChR radioligand (e.g., [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Studies: Novel Object Recognition (NOR) Task

Objective: To assess the pro-cognitive effects of this compound in a rodent model of memory impairment.

Methodology:

-

Animals: Adult male rats are used for this task. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Habituation: Prior to the task, rats are habituated to the testing arena (an open-field box) in the absence of any objects for a set period over several days to reduce novelty-induced stress.

-

Sample Phase (T1): On the testing day, each rat is placed in the arena containing two identical objects and allowed to explore them for a predetermined duration (e.g., 3-5 minutes).

-

Inter-Trial Interval (ITI): Following the sample phase, the rat is returned to its home cage for a specific retention interval (e.g., 24 hours). A memory-impairing agent, such as scopolamine (B1681570) (0.1 mg/kg, i.p.), can be administered before the sample phase to induce a cognitive deficit.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at a specified time before the sample phase (e.g., 60 minutes).

-

Choice Phase (T2): After the ITI, the rat is returned to the arena, which now contains one familiar object from the sample phase and one novel object. The rat is allowed to explore for a set duration.

-

Data Collection and Analysis: The time spent exploring each object is recorded. A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better memory performance.

Signaling Pathways and Experimental Workflows

α7 nAChR Signaling Cascade

Activation of the α7 nAChR by Encenicline leads to an influx of Ca²⁺, which triggers a cascade of downstream signaling events implicated in synaptic plasticity and cognitive function. A key pathway involves the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which is crucial for long-term memory formation.

References

- 1. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blockade of α7 nicotinic acetylcholine receptors inhibit nicotine-induced tumor growth and vimentin expression in non-small cell lung cancer through MEK/ERK signaling way - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic Acetylcholine Receptors Sensitize a MAPK-linked Toxicity Pathway on Prolonged Exposure to β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Encenicline Hydrochloride: A Technical Deep Dive into its Role in Cholinergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

Encenicline (B607309) hydrochloride (formerly EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) that was developed for the treatment of cognitive impairment in schizophrenia and Alzheimer's disease.[1][2] As a modulator of cholinergic neurotransmission, encenicline aimed to enhance cognitive function by potentiating the effects of acetylcholine in the brain.[2] Despite promising preclinical and early clinical results, the development of encenicline was ultimately halted due to a combination of factors, including the failure to meet primary endpoints in Phase III trials for schizophrenia and the emergence of serious gastrointestinal adverse events in Alzheimer's disease trials.[2][3] This technical guide provides a comprehensive overview of encenicline's mechanism of action, its interaction with the cholinergic system, and a summary of key preclinical and clinical data.

Introduction to Cholinergic Neurotransmission and the α7 nAChR

The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, plays a critical role in regulating cognitive processes, including learning, memory, and attention.[2] Nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels, are key components of this system. The α7 subtype of the nAChR is a homopentameric channel that is highly expressed in brain regions crucial for cognition, such as the hippocampus and prefrontal cortex.[4] The α7 nAChR is characterized by its high permeability to calcium ions, which allows it to modulate a variety of downstream signaling pathways involved in synaptic plasticity and neurotransmitter release.[4]

Encenicline's Mechanism of Action

Encenicline acts as a selective partial agonist at the α7 nAChR.[2] This means that it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, acetylcholine. It is believed that at low concentrations, encenicline acts as a co-agonist with acetylcholine, sensitizing the α7 nAChR to its natural ligand and thereby enhancing cholinergic neurotransmission.[2] This potentiation of the acetylcholine response was thought to be the primary mechanism by which encenicline could improve cognitive function.[2]

Preclinical Pharmacology

Binding Affinity and Selectivity

Radioligand binding assays were conducted to determine the affinity of encenicline for various neurotransmitter receptors. These studies demonstrated that encenicline is a potent and selective ligand for the α7 nAChR.

| Receptor/Transporter | Ligand | Tissue Source | Ki (nM) |

| α7 nAChR | [125I]-α-bungarotoxin | Rat Brain Homogenate | 4.3 |

| 5-HT3 Receptor | [3H]-GR65630 | Human Recombinant | <10 (IC50) |

Table 1: Binding Affinity of Encenicline for α7 nAChR and 5-HT3 Receptors.

Functional Activity

The functional activity of encenicline as a partial agonist at the α7 nAChR was assessed using various in vitro assays.

| Assay Type | Cell Line | Parameter | Value |

| Calcium Influx Assay | SH-SY5Y cells | EC50 | 0.39 µM |

Table 2: Functional Activity of Encenicline at the α7 nAChR.

In Vivo Efficacy: Novel Object Recognition Task

The procognitive effects of encenicline were evaluated in preclinical animal models, such as the novel object recognition (NOR) task in rats. This task assesses an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.

Experimental Protocol: Novel Object Recognition (NOR) Task

-

Habituation: Rats are individually habituated to an open-field arena for a set period over several days.

-

Acquisition Phase (T1): On the test day, each rat is placed in the arena containing two identical objects and allowed to explore them for a defined period (e.g., 5 minutes).

-

Retention Interval: The rat is returned to its home cage for a specific delay period (e.g., 1 to 24 hours).

-

Test Phase (T2): The rat is returned to the arena, which now contains one familiar object from the acquisition phase and one novel object. The time spent exploring each object is recorded.

-

Data Analysis: A discrimination index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.

Encenicline was shown to reverse scopolamine-induced memory deficits in the NOR task, demonstrating its potential to improve cognitive function.[2]

Clinical Development

Pharmacokinetics in Healthy Volunteers

A single ascending-dose study was conducted in healthy male volunteers to assess the pharmacokinetic profile of encenicline.

| Dose | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) |

| 1 mg | 0.59 | 45.6 |

| 3.5 mg | 2.1 | 189 |

| 7 mg | 4.5 | 423 |

| 20 mg | 14.2 | 1450 |

| 60 mg | 45.1 | 4890 |

| 180 mg | 100 | 8890 |

Table 3: Mean Pharmacokinetic Parameters of Encenicline in Healthy Male Volunteers.[5]

Encenicline was generally well-tolerated, with a dose-proportional increase in exposure.[5]

Phase II Clinical Trial in Schizophrenia (NCT00766363)

A Phase II, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of encenicline as a pro-cognitive treatment in patients with schizophrenia.[2][6]

Study Design:

-

Participants: 319 patients with stable schizophrenia.

-

Intervention: Encenicline (0.27 mg or 0.9 mg once daily) or placebo for 12 weeks.

-

Primary Endpoint: Change from baseline in the Overall Cognition Index (OCI) from the CogState computerized battery.

-

Secondary Endpoints: MATRICS Consensus Cognitive Battery (MCCB), Schizophrenia Cognition Rating Scale (SCoRS), and Positive and Negative Syndrome Scale (PANSS).[6]

| Endpoint | Encenicline Dose | Comparison vs. Placebo | p-value | Cohen's d |

| CogState OCI | 0.27 mg | Statistically Significant Improvement | 0.034 | 0.257 |

| SCoRS Total Score | 0.9 mg | Statistically Significant Improvement | 0.011 | - |

| PANSS Negative Subscale | 0.9 mg | Statistically Significant Improvement | 0.028 | 0.33 |

| PANSS Cognition Factor | 0.9 mg | Statistically Significant Improvement | 0.0098 | 0.40 |

Table 4: Key Efficacy Results from the Phase II Study of Encenicline in Schizophrenia.[6][7]

Phase III Clinical Trials and Discontinuation

Two global Phase III trials (NCT01714713, NCT01714739) were initiated to further evaluate the efficacy and safety of encenicline in patients with schizophrenia.[1][8] The co-primary endpoints for these trials were the MCCB and the SCoRS.[1] However, in 2016, it was announced that both trials failed to meet their co-primary endpoints.[2]

In parallel, Phase III trials of encenicline in patients with Alzheimer's disease (COGNITIV AD) were placed on a clinical hold by the FDA due to reports of serious gastrointestinal adverse events.[2][3] The development of encenicline was subsequently discontinued.[2]

Signaling Pathways in Cholinergic Neurotransmission

The activation of α7 nAChRs by encenicline initiates a cascade of intracellular signaling events that are believed to underlie its effects on cognition. The high calcium permeability of the α7 nAChR is a key factor in initiating these downstream pathways.

α7 nAChR-Mediated Signaling

Caption: α7 nAChR signaling cascade initiated by encenicline.

Activation of the α7 nAChR by encenicline leads to an influx of calcium, which in turn can activate several downstream signaling pathways, including:

-

JAK2/STAT3 Pathway: This pathway is implicated in the anti-inflammatory effects of α7 nAChR activation.

-

PI3K/Akt Pathway: Activation of this pathway is associated with neuroprotective and anti-apoptotic effects.[9]

-

ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in synaptic plasticity, including long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

Experimental Workflow and Logical Relationships

Drug Discovery and Development Pipeline for a Pro-cognitive Agent

Caption: A typical drug development workflow for a pro-cognitive agent.

Conclusion

Encenicline hydrochloride represented a rational and targeted approach to enhancing cognitive function through the modulation of the α7 nicotinic acetylcholine receptor. Preclinical and early clinical studies provided a strong proof-of-concept for its pro-cognitive effects. However, the failure to demonstrate efficacy in pivotal Phase III trials for schizophrenia, coupled with safety concerns in the Alzheimer's disease population, ultimately led to the discontinuation of its development. The story of encenicline serves as a valuable case study in the challenges of developing novel treatments for cognitive impairment and highlights the importance of robust clinical trial design and patient population considerations. Despite its ultimate failure, the research into encenicline has contributed significantly to our understanding of the role of the α7 nAChR in cholinergic neurotransmission and cognitive function.

References

- 1. 32.2 TWO GLOBAL PHASE III TRIALS OF ENCENICLINE FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzforum.org [alzforum.org]

- 3. Encenicline - Wikipedia [en.wikipedia.org]

- 4. Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacodynamics, pharmacokinetics, safety, and tolerability of encenicline, a selective α7 nicotinic receptor partial agonist, in single ascending-dose and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cogstate.com [cogstate.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

The Partial Agonism of Encenicline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encenicline (B607309) Hydrochloride (formerly EVP-6124 and MT-4666) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1] It was investigated as a potential therapeutic agent for cognitive impairment associated with schizophrenia and Alzheimer's disease.[1] The rationale for its development was based on the role of the cholinergic system, particularly the α7-nAChR, in cognitive processes such as memory and attention. As a partial agonist, encenicline was designed to modulate receptor activity without causing the overstimulation and subsequent desensitization that can occur with full agonists. This guide provides an in-depth technical overview of the partial agonism of Encenicline, summarizing key quantitative data, detailing experimental protocols used for its characterization, and visualizing its mechanism of action and experimental workflows.

Quantitative Pharmacological Data

The partial agonist activity of Encenicline at the α7-nAChR has been characterized by its binding affinity, potency, and efficacy. The following tables summarize the key quantitative parameters.

| Parameter | Value | Receptor/System | Notes |

| Binding Affinity (Ki) | 0.194 nM | α7-nAChR | Determined by in vitro homogenate binding assay.[2] |

| 4.33 nM | α7-nAChR | Determined by displacement of [125I]-α-bungarotoxin.[3] | |

| 9.98 nM | α7-nAChR | Determined by displacement of [3H]-MLA (Methyllycaconitine).[3] | |

| Functional Potency (EC50) | 0.39 µM (390 nM) | α7-nAChR | |

| Functional Efficacy (Emax) | 42% | α7-nAChR | Relative to the full agonist acetylcholine. |

| Off-Target Activity (IC50) | < 10 nM | 5-HT3 Receptor | Encenicline exhibits antagonist activity at the 5-HT3 receptor. |

Table 1: In Vitro Pharmacological Profile of Encenicline Hydrochloride at the α7-nAChR.

Signaling Pathways of Encenicline at the α7-nAChR

Encenicline, as a partial agonist, binds to the orthosteric site of the α7-nAChR, inducing a conformational change that opens the ion channel. This allows for an influx of cations, primarily Ca2+, into the neuron. The subsequent increase in intracellular calcium concentration triggers a cascade of downstream signaling events that are believed to underlie the pro-cognitive effects of the compound.

Figure 1: Signaling pathway of Encenicline at the α7-nAChR.

Experimental Protocols

The characterization of Encenicline's partial agonism involved a series of in vitro and in vivo experiments. Below are detailed methodologies for the key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Encenicline for the α7-nAChR.

Methodology:

-

Receptor Source: Membranes prepared from cell lines expressing the human recombinant α7-nAChR (e.g., CHO or HEK293 cells) or from rat brain tissue known to have high densities of the receptor, such as the hippocampus.

-

Radioligands:

-

[³H]-Methyllycaconitine ([³H]-MLA), a selective α7-nAChR antagonist.

-

[¹²⁵I]-α-Bungarotoxin, another high-affinity antagonist for the α7-nAChR.

-

-

Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations (e.g., 1 mM MgCl₂, 2 mM CaCl₂) and bovine serum albumin (BSA) to reduce non-specific binding.

-

Procedure:

-

A constant concentration of the radioligand (typically near its Kd value) is incubated with the receptor preparation in the assay buffer.

-

Increasing concentrations of unlabeled Encenicline are added to compete with the radioligand for binding to the α7-nAChR.

-

Non-specific binding is determined in the presence of a high concentration of a known α7-nAChR ligand (e.g., nicotine (B1678760) or unlabeled MLA).

-

The mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature or 37°C).

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., GF/C filters).

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of Encenicline that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiology (Two-Electrode Voltage Clamp)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of Encenicline at the α7-nAChR.

Methodology:

-

Expression System: Xenopus laevis oocytes are injected with cRNA encoding the human α7-nAChR.[4] This system allows for the robust expression of functional ion channels on the oocyte membrane.

-

Recording Solution: The oocytes are bathed in a saline solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, and a pH buffer like HEPES).

-

Drug Application: Encenicline is applied to the oocytes at various concentrations via a perfusion system.

-

Electrophysiological Recording:

-

Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a fixed holding potential (e.g., -70 mV).

-

Application of Encenicline activates the α7-nAChRs, leading to an inward current carried by cations.

-

The peak amplitude of this current is measured at each concentration of Encenicline.

-

-

Data Analysis: The current responses are plotted against the concentration of Encenicline, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response) and the Emax (the maximum response relative to a full agonist like acetylcholine).

In Vivo Microdialysis

Objective: To measure the effect of Encenicline on neurotransmitter release in specific brain regions of living animals.

Methodology:

-

Animal Model: Typically, male Sprague-Dawley rats are used.

-

Surgical Procedure: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest, such as the medial prefrontal cortex or the nucleus accumbens.

-

Microdialysis Probe: A microdialysis probe with a semi-permeable membrane at its tip is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the aCSF. The resulting dialysate is collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Encenicline is administered systemically (e.g., subcutaneously or orally).

-

Neurotransmitter Analysis: The concentrations of neurotransmitters (e.g., dopamine, acetylcholine, glutamate, GABA) in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.[5]

-

Data Analysis: Changes in neurotransmitter levels following Encenicline administration are compared to baseline levels.

Experimental Workflow

The preclinical characterization of a selective α7-nAChR partial agonist like Encenicline typically follows a structured workflow, moving from in vitro characterization to in vivo efficacy models.

Figure 2: Preclinical workflow for Encenicline characterization.

Conclusion

This compound is a well-characterized selective partial agonist of the α7-nAChR. Its pharmacological profile, defined by high binding affinity and moderate efficacy, supported its investigation as a pro-cognitive agent. The downstream signaling pathways activated by Encenicline, involving calcium influx and the modulation of key kinase cascades, provide a molecular basis for its observed effects on neurotransmitter release and cognition in preclinical models. Although its clinical development was halted due to adverse effects, the in-depth investigation of Encenicline has contributed significantly to the understanding of α7-nAChR pharmacology and its role in cognitive function. The experimental methodologies detailed in this guide provide a framework for the continued exploration of novel α7-nAChR modulators.

References

- 1. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Encenicline Hydrochloride and Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Encenicline (B607309) hydrochloride (formerly EVP-6124) is a selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a ligand-gated ion channel implicated in cognitive processes. Developed for the treatment of cognitive impairment in Alzheimer's disease and schizophrenia, encenicline demonstrated pro-cognitive effects in preclinical models, attributed to its modulation of synaptic plasticity. This technical guide provides an in-depth overview of encenicline's mechanism of action, its effects on synaptic plasticity, and a summary of its preclinical and clinical findings. Detailed experimental protocols for key preclinical and clinical studies are provided, along with a quantitative summary of relevant data. Visualizations of the proposed signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of encenicline's biological activity and therapeutic potential. Despite promising early-phase results, the development of encenicline was discontinued (B1498344) after failing to meet primary endpoints in Phase 3 clinical trials.

Introduction

Cognitive impairment is a debilitating feature of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The cholinergic system, particularly the α7 nicotinic acetylcholine receptor (α7-nAChR), has emerged as a promising therapeutic target for enhancing cognitive function.[1] The α7-nAChR is highly expressed in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex, and is known to modulate synaptic plasticity, a fundamental cellular mechanism underlying these cognitive processes.[1][2]

Encenicline hydrochloride is a novel, selective partial agonist of the α7-nAChR.[3] It was developed with the rationale that enhancing cholinergic transmission through selective α7-nAChR activation could improve cognition without the side effects associated with broader-acting cholinergic agents.[3] Preclinical studies suggested that encenicline enhances neuronal synchronization and synaptic plasticity, specifically long-term potentiation (LTP).[4][5] This document serves as a comprehensive technical resource on the relationship between this compound and synaptic plasticity, intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Encenicline acts as a partial agonist at the α7-nAChR, meaning it binds to and activates the receptor, but with a lower maximal effect than the endogenous ligand, acetylcholine (ACh).[3] It is also described as a co-agonist, sensitizing the α7-nAChR to its natural ligand.[3] This potentiation of the acetylcholine response is believed to be a key aspect of its mechanism.[3] The α7-nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca2+).[2] Upon activation by an agonist like encenicline, the channel opens, allowing an influx of Ca2+ into the neuron. This influx of calcium is a critical intracellular signal that can trigger various downstream signaling cascades, ultimately leading to changes in synaptic strength and plasticity.

Binding Affinity

Encenicline exhibits a high affinity for the α7-nAChR. In vitro binding assays have determined its inhibitory constant (Ki).

| Compound | Receptor | Ki (nM) | Reference |

| Encenicline (EVP-6124) | α7-nAChR | 10 | [6] |

Preclinical Evidence for Modulation of Synaptic Plasticity and Cognition

Preclinical studies provided the foundational evidence for encenicline's pro-cognitive effects and its influence on synaptic plasticity. These studies were crucial in establishing the rationale for its clinical development.

Enhancement of Long-Term Potentiation (LTP)

Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory. Preclinical studies have shown that activation of α7-nAChRs can enhance LTP in the hippocampus.[4][5]

Experimental Protocol: In Vitro Hippocampal Slice Electrophysiology for LTP Measurement

The following is a generalized protocol for assessing the effect of encenicline on LTP in hippocampal slices, based on standard methodologies.[1][7][8]

-

Slice Preparation:

-

Adult male rodents (e.g., Wistar rats) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.

-

The hippocampi are dissected out, and transverse slices (typically 350-400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in an interface chamber containing oxygenated aCSF at room temperature for at least one hour before recording.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

A stable baseline of fEPSPs is established by delivering single pulses at a low frequency (e.g., 0.033 Hz) for at least 20-30 minutes.

-

-

LTP Induction and Drug Application:

-

After establishing a stable baseline, this compound is bath-applied at the desired concentration.

-

LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which consists of multiple trains of high-frequency bursts.[1]

-

fEPSPs are then recorded for at least 60 minutes post-HFS to measure the potentiation.

-

-

Data Analysis:

-

The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.

-

The magnitude of LTP in the presence of encenicline is compared to that in control slices (vehicle-treated).

-

Improvement in Cognitive Performance: The Novel Object Recognition (NOR) Task

The novel object recognition (NOR) task is a widely used behavioral assay to assess learning and memory in rodents. It relies on the innate tendency of rodents to explore novel objects more than familiar ones. Encenicline has been shown to improve performance in this task.[3]

Experimental Protocol: Novel Object Recognition (NOR) Task in Rats

The following is a typical protocol for the NOR task.[9][10][11][12]

-

Habituation:

-

Rats are individually habituated to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) on consecutive days prior to the task to reduce novelty-induced stress.

-

-

Sample Phase (T1):

-

Two identical objects are placed in the testing arena.

-

A rat is placed in the arena and allowed to freely explore the objects for a defined period (e.g., 3-5 minutes).

-

The time spent exploring each object is recorded. Exploration is defined as the nose of the rat being within a close proximity (e.g., 2 cm) to the object and oriented towards it.

-

-

Retention Interval:

-

The rat is returned to its home cage for a specific retention interval (e.g., 1 hour to 24 hours).

-

-

Test Phase (T2):

-

One of the familiar objects from the sample phase is replaced with a novel object.

-

The rat is returned to the arena and the time spent exploring the familiar and novel objects is recorded for a defined period (e.g., 3-5 minutes).

-

-

Drug Administration:

-

This compound or vehicle is administered at a specified time before the sample phase (e.g., 30-60 minutes), typically via oral gavage or intraperitoneal injection.

-

-

Data Analysis:

-

A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

-

Modulation of Neurotransmitter Release

The pro-cognitive effects of encenicline are also attributed to its ability to modulate the release of key neurotransmitters involved in learning and memory. In vivo microdialysis studies have been employed to measure these effects.

Experimental Protocol: In Vivo Microdialysis in Rats

The following is a generalized protocol for in vivo microdialysis.[13][14][15][16]

-

Surgical Implantation of Microdialysis Probe:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula for the microdialysis probe is surgically implanted into the brain region of interest (e.g., prefrontal cortex or hippocampus) and secured to the skull.

-

Animals are allowed to recover from surgery for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with a physiological solution (e.g., artificial cerebrospinal fluid) at a constant, slow flow rate.

-

Following a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration and Sample Analysis:

-

After collecting baseline samples, this compound or vehicle is administered.

-

Dialysate samples continue to be collected to measure changes in neurotransmitter levels over time.

-

The concentrations of neurotransmitters (e.g., acetylcholine, dopamine (B1211576), glutamate) in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.

-

-

Data Analysis:

-

Neurotransmitter levels are expressed as a percentage of the average baseline concentration.

-

Quantitative Preclinical Findings

| Study Type | Animal Model | Key Finding | Reference |

| In vivo microdialysis | Rat | Increased dopamine and glutamate (B1630785) efflux in the medial prefrontal cortex and nucleus accumbens. | [17] |

| Novel Object Recognition | Rat | Reversal of scopolamine-induced memory deficits. | [3] |

Clinical Development and Trials

Encenicline underwent extensive clinical development for cognitive impairment in both schizophrenia and Alzheimer's disease, with promising results in Phase 2 trials that were not replicated in subsequent Phase 3 studies.

Phase 2 Clinical Trial in Schizophrenia (NCT00766363)

A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of encenicline in patients with schizophrenia.[5][18][19][20][21][22]

Experimental Protocol: Phase 2 Schizophrenia Trial

-

Participants: 319 patients with a diagnosis of schizophrenia, on stable atypical antipsychotic medication.[19]

-

Design: 12-week, parallel-group study.[19]

-

Intervention: Patients were randomized to receive once-daily oral doses of encenicline (0.27 mg or 0.9 mg) or placebo.[19]

-

Primary Efficacy Endpoint: Change from baseline in the Overall Cognition Index (OCI) from the CogState computerized battery.[19]

-

Secondary Efficacy Endpoints: MATRICS Consensus Cognitive Battery (MCCB), Schizophrenia Cognition Rating Scale (SCoRS), and the Positive and Negative Syndrome Scale (PANSS).[19]

Quantitative Results from Phase 2 Schizophrenia Trial

| Outcome Measure | Encenicline Dose | Result vs. Placebo | p-value | Cohen's d | Reference |

| CogState Overall Cognition Index | 0.27 mg | Significant Improvement | 0.034 | 0.257 | [18][19] |

| SCoRS Total Score | 0.9 mg | Significant Improvement | 0.011 | N/A | [18][19] |

| PANSS Negative Subscale | 0.9 mg | Significant Improvement | 0.028 | 0.33 | [18][19][20] |

| PANSS Cognition Impairment Domain | 0.9 mg | Significant Improvement | 0.0098 | 0.40 | [18][19][20] |

Phase 3 Clinical Trials (COGNITIV SZ and COGNITIV AD)

Based on the positive Phase 2 results, two large Phase 3 trials (COGNITIV SZ) were initiated for cognitive impairment in schizophrenia.[4][23][24] A separate Phase 3 program (COGNITIV AD) was initiated for Alzheimer's disease.[3][25]

Experimental Protocol: Phase 3 Schizophrenia Trials (COGNITIV SZ)

-

Participants: Approximately 1,500 patients with schizophrenia on stable atypical antipsychotics.[23]

-

Design: Two 6-month, randomized, double-blind, placebo-controlled studies.[23]

-

Intervention: Once-daily oral doses of encenicline (1 mg or 2 mg) or placebo.[23]

-

Co-Primary Efficacy Endpoints:

Experimental Protocol: Phase 3 Alzheimer's Disease Trials (COGNITIV AD)

-

Participants: Approximately 1,600 patients with mild to moderate Alzheimer's disease.[3][25]

-

Design: Two 26-week, randomized, double-blind, placebo-controlled trials.[25]

-

Intervention: Two fixed doses of encenicline or placebo, administered once daily as an adjunct to acetylcholinesterase inhibitor therapy.[25]

-

Co-Primary Efficacy Endpoints:

Discontinuation of Development

In 2016, it was announced that the Phase 3 trials in schizophrenia failed to meet their co-primary endpoints.[26] Subsequently, the development of encenicline was discontinued. The Alzheimer's disease trials were also halted due to gastrointestinal side effects.

Signaling Pathways and Visualizations

The pro-cognitive and synaptic plasticity-enhancing effects of encenicline are mediated by the activation of intracellular signaling cascades downstream of the α7-nAChR.

Proposed Signaling Pathway

Activation of the α7-nAChR by encenicline leads to an influx of Ca2+. This increase in intracellular calcium can activate several downstream signaling pathways implicated in synaptic plasticity, including the Extracellular signal-Regulated Kinase (ERK) and the cAMP Response Element-Binding protein (CREB) pathways.[2][4] Phosphorylation of ERK and CREB can lead to changes in gene expression and protein synthesis that are necessary for the long-lasting changes in synaptic strength that characterize LTP.

Experimental Workflow: Preclinical to Clinical

The development of encenicline followed a typical trajectory from preclinical discovery to late-stage clinical trials.

Conclusion